2-[[2-(Benzoylsulfanylmethyl)-3-phenylbutanoyl]amino]propanoic acid
Description
2-[[2-(Benzoylsulfanylmethyl)-3-phenylbutanoyl]amino]propanoic acid is a structurally complex small molecule characterized by a propanoic acid backbone substituted with a benzoylsulfanylmethyl group and a 3-phenylbutanoyl moiety. Its IUPAC name reflects the presence of a sulfur-containing benzoyl group (benzoylsulfanylmethyl) and a phenyl-substituted butanoyl chain.
Key attributes include:
- Molecular formula: C₂₇H₂₅N₂O₄S (calculated based on structural analogs in ).
- Functional groups: Benzoylsulfanylmethyl (electron-withdrawing), phenylbutanoyl (hydrophobic), and propanoic acid (carboxylic acid for solubility).
- Synthetic relevance: Similar compounds are synthesized via carboxamide coupling or tert-butoxycarbonyl (Boc)-protected intermediates, as seen in .
Properties
Molecular Formula |
C21H23NO4S |
|---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
2-[[2-(benzoylsulfanylmethyl)-3-phenylbutanoyl]amino]propanoic acid |
InChI |
InChI=1S/C21H23NO4S/c1-14(16-9-5-3-6-10-16)18(19(23)22-15(2)20(24)25)13-27-21(26)17-11-7-4-8-12-17/h3-12,14-15,18H,13H2,1-2H3,(H,22,23)(H,24,25) |
InChI Key |
GKYIONYOYVKKQI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)C(CSC(=O)C2=CC=CC=C2)C(=O)NC(C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Mixanpril is synthesized from RB 105, which is chemically known as N-[(2S,3R)-2-mercaptomethyl-1-oxo-3-phenylbutyl]-(S)-alanine. The synthesis involves the preparation of RB 105 followed by its conversion into the lipophilic prodrug Mixanpril. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of Mixanpril involves large-scale synthesis of RB 105, followed by its conversion into Mixanpril. The process is optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards. The production methods are designed to be cost-effective and scalable to meet the demands of clinical investigations .
Chemical Reactions Analysis
Types of Reactions
Mixanpril undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Mixanpril may yield sulfoxides or sulfones, while reduction may yield thiols or alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups .
Scientific Research Applications
Mixanpril has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study dual inhibition mechanisms and to develop new inhibitors with improved efficacy.
Biology: Investigated for its effects on various biological pathways, particularly those involving ACE and NEP.
Medicine: Explored as a potential therapeutic agent for hypertension and related cardiovascular conditions.
Mechanism of Action
Mixanpril exerts its effects by inhibiting both ACE and NEP. ACE inhibition prevents the formation of angiotensin II, a potent vasoconstrictor, thereby reducing blood pressure. NEP inhibition prevents the breakdown of atrial natriuretic peptide (ANP), leading to increased diuresis and natriuresis. The combined effect of these actions results in a significant reduction in blood pressure and improved fluid balance .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound is compared to carboxamide derivatives, fluorinated analogs, and sulfur-containing peptides (Table 1).
Table 1: Structural and Physicochemical Comparison
Key Observations:
Sulfur-containing groups: The target compound and 2-BMCA () both feature sulfur atoms, which may enhance thiol-mediated binding or redox activity.
Fluorination effects : BD19832 () incorporates difluorophenyl groups, which increase electronegativity and metabolic stability compared to the target’s unfluorinated phenyl group. Fluorinated analogs often exhibit enhanced pharmacokinetic profiles .
Hydroxyphenyl substitution: The compound in includes a 4-hydroxyphenyl group, improving water solubility via hydrogen bonding. This contrasts with the target’s purely hydrophobic phenylbutanoyl chain, suggesting divergent applications (e.g., solubility vs. membrane penetration) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
